molecular formula C9H9Cl2NO B1591995 N-(3,4-Dichlorophenyl)-N-methylacetamide CAS No. 40233-28-1

N-(3,4-Dichlorophenyl)-N-methylacetamide

Cat. No.: B1591995
CAS No.: 40233-28-1
M. Wt: 218.08 g/mol
InChI Key: RGFPPQNQHFTETE-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N-methylacetamide (CAS: 40233-28-1) is a substituted acetamide featuring a dichlorinated phenyl ring and an N-methyl group. This compound belongs to a broader class of chloroacetamides, which are structurally characterized by an acetamide backbone with halogenated aromatic substituents.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)12(2)7-3-4-8(10)9(11)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFPPQNQHFTETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40605790
Record name N-(3,4-Dichlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40233-28-1
Record name N-(3,4-Dichlorophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40605790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,4-Dichlorophenyl)-N-methylacetamide typically begins with 3,4-dichloroaniline and acetic anhydride.

    Reaction Conditions: The reaction involves the acetylation of 3,4-dichloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-Dichlorophenyl)-N-methylacetamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of this compound can lead to the formation of N-(3,4-dichlorophenyl)-N-methylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(3,4-dichlorophenyl)-N-methylamine.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: N-(3,4-Dichlorophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: this compound has potential applications in the development of pharmaceuticals. It is explored for its activity against certain diseases and conditions.

Industry: In the agricultural industry, this compound is investigated for its herbicidal properties. It may be used to control the growth of unwanted plants.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Opioid Receptor Research

Several N-substituted acetamides, colloquially termed "U-drugs," share structural similarities with N-(3,4-Dichlorophenyl)-N-methylacetamide. These compounds, developed by the Upjohn Company, exhibit variations in substituents that influence their opioid receptor affinities:

Compound Structure Modifications MOR Activity (Ki) Key Applications Reference
U-47700 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide 7.5× MOR selectivity Synthetic opioid analgesic
U-50488H Similar backbone with varied substituents Data unavailable κ-opioid receptor studies

Key Insight: The presence of a dimethylamino-cyclohexyl group in U-47700 enhances μ-opioid receptor (MOR) binding compared to the simpler N-methyl group in this compound, illustrating how bulky substituents modulate receptor selectivity .

Agrochemical Analogues: Herbicidal Activity

Chloroacetamides are widely used as herbicides. Structural comparisons reveal how substituents impact degradation pathways and efficacy:

Compound Structure Degradation Products Environmental Persistence Reference
N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil) Longer alkyl chain (2-methylpentanamide) 3,4-Dichloroaniline, 2-methylvaleric acid Moderate; microbial decomposition
Alachlor N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide Ethyl group enhances soil adsorption High persistence

Key Insight : this compound’s shorter alkyl chain may reduce environmental persistence compared to Karsil, while the absence of methoxymethyl groups (as in alachlor) likely decreases herbicidal potency but improves biodegradability .

Pharmacological Analogues: Receptor Antagonism

Osanetant (SR-142,801), an NK-3 receptor antagonist, shares the N-methylacetamide motif but incorporates a complex piperidinyl-benzoyl group:

Compound Structure Highlights Target Receptor IC50/Activity Reference
Osanetant N-methylacetamide linked to benzoylpiperidine NK-3 receptor IC50 = 0.798 µM (rat Autotaxin)

Key Insight : The dichlorophenyl group in this compound may confer distinct receptor interaction profiles compared to osanetant’s benzoylpiperidine moiety, emphasizing the role of aromatic substituents in receptor specificity .

Conformational and Crystallographic Comparisons

Crystal structure studies highlight conformational differences among dichlorophenyl acetamides:

Compound Conformation (N–H vs. substituents) Intermolecular Interactions Reference
2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide Syn to 3-chloro substituent N–H⋯O hydrogen bonds form chains
N-(3,4-Dimethylphenyl)acetamide Anti to 3-methyl group Weaker hydrogen bonding networks

Key Insight : The syn conformation of this compound’s N–H bond (relative to chloro substituents) may enhance crystal packing stability compared to anti-configured analogs .

Data Tables for Quick Reference

Table 1: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/L)
This compound 234.09 2.8 120
U-47700 334.29 3.5 25

Biological Activity

N-(3,4-Dichlorophenyl)-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to an N-methylacetamide moiety. Its structural characteristics suggest possible interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the dichlorophenyl group may enhance the compound's lipophilicity, facilitating its penetration through cell membranes and increasing bioavailability. Studies suggest that related compounds have shown efficacy against a range of bacterial and fungal pathogens.

3. Receptor Binding Affinity

Preliminary studies on related compounds have shown significant binding affinity for sigma receptors. For instance, a compound structurally similar to this compound exhibited high affinity for the sigma-1 receptor (Ki = 42 nM), indicating potential neuropharmacological applications .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with various receptors and pathways may contribute to its biological effects:

  • Sigma Receptors : Compounds similar to this compound have been shown to selectively bind to sigma receptors, which are implicated in pain modulation and neuroprotection.
  • Cell Membrane Interaction : The lipophilic nature of the dichlorophenyl group may facilitate interactions with cellular membranes, influencing permeability and bioavailability.

Comparative Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-IsothiocyanatobenzamideIsothiocyanate groupAnticancer activity
N-Methyl-N-(3-isothiocyanatophenyl)acetamideSimilar acetamide structureAntimicrobial properties
4-DichlorobenzamideDichlorophenyl groupAnalgesic effects

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of acetamides found that derivatives similar to this compound showed significant inhibition against several bacterial strains, suggesting potential therapeutic applications in treating infections.
  • Anticancer Research : In vitro studies on isothiocyanate derivatives demonstrated their capacity to induce apoptosis in cancer cell lines. These findings support further investigation into the anticancer potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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